Narasina

Descripción general

Descripción

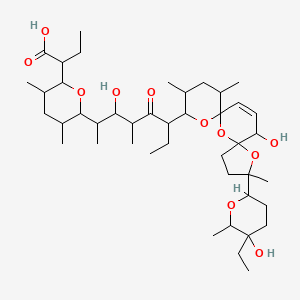

Narasin is a coccidiostat and antibacterial agent. It is a derivative of salinomycin with an additional methyl group. Narasin is produced by fermentation of a strain of Streptomyces aureofaciens .

Synthesis Analysis

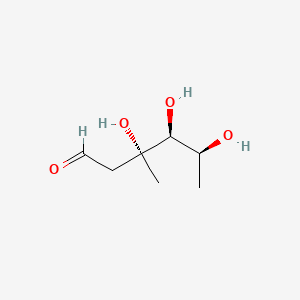

An efficient synthesis of the C1−C17 western unit of narasin was achieved from (S)-Roche ester. Highlights in the synthesis include the successful exploitation of three stereoselective sequences of Lewis acid mediated reaction followed by free-radical-based hydrogen transfer .Molecular Structure Analysis

Narasin has a molecular formula of C43H72O11. Its average mass is 765.025 Da and its monoisotopic mass is 764.507446 Da .Chemical Reactions Analysis

Narasin’s chemical reactions involve the successful exploitation of three stereoselective sequences of Lewis acid mediated reaction followed by free-radical-based hydrogen transfer .Physical And Chemical Properties Analysis

Narasin is a new polyether antibiotic produced by Streptomyces aureofaciens NRRL 5758 . More detailed physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación

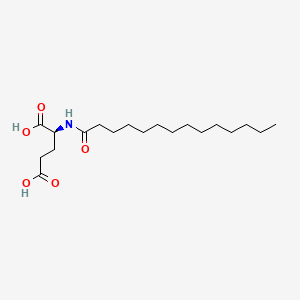

Tratamiento del Acné Vulgar

Narasina se ha encontrado que es efectiva en el tratamiento del Acné vulgar, un trastorno cutáneo prevalente caracterizado por lesiones cutáneas dolorosas e inflamatorias . El fármaco exhibe una actividad prometedora contra las cepas resistentes a los antimicrobianos de Cutibacterium acnes (C. acnes), la bacteria principalmente responsable del acné .

Eficacia Antibacteriana

La eficacia antibacteriana de this compound, un ionóforo de poliéter, se ha estudiado contra bacterias del acné resistentes a los fármacos . Esto lo convierte en un posible candidato para el desarrollo de terapias antibacterianas innovadoras.

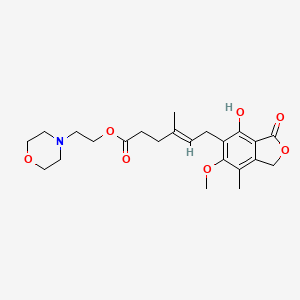

Sistema de Administración de Fármacos

This compound se ha utilizado para formular dispersiones sólidas auto-nanomicellizantes (SNMSD), utilizando Soluplus® (SOL), como sistema de administración de fármacos . Este sistema está diseñado para incorporar this compound y dirigirse selectivamente a los entornos lipofílicos de C. acnes abundantes en la piel .

Aplicación de Nanotecnología

This compound se ha combinado con la nanotecnología para mejorar su manejo clínico . Al encapsular this compound dentro de micelas poliméricas esféricas, su solubilidad acuosa aumentó significativamente . Esto destaca la capacidad de las nanomicelas para permitir la administración selectiva y dirigida de fármacos a las capas lipofílicas de la piel .

Industria Ganadera

This compound se utiliza más comúnmente en la industria ganadera . Es un ionóforo aprobado por la FDA que se utiliza para aumentar la tasa de ganancia de peso y mejorar la eficiencia alimentaria en cerdos en crecimiento y acabado .

Análisis de Metarregresión

Se realizó un análisis de metarregresión para evaluar los efectos de la adición de this compound en las dietas de cerdos en crecimiento y acabado para predecir su influencia en la ganancia diaria promedio (ADG), la eficiencia alimentaria (G:F) y el rendimiento de la canal . Este análisis demostró que se esperaría que this compound mejore la ADG entre 1.06 y 1.65%, la G:F entre 0.71 y 1.71%, y el rendimiento de la canal en 0.31% cuando se alimenta de forma continua durante más de 65 días .

Mecanismo De Acción

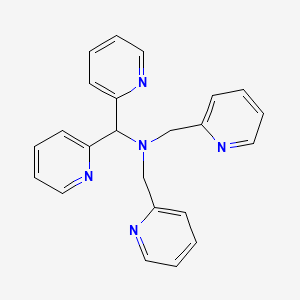

Target of Action

Narasin is a polyether ionophoric antibiotic that primarily targets coccidian protozoa and certain Gram-positive bacteria . It has been found to be active against osteosarcoma cells . Narasin also impairs the viral 3chymotrypsin-like protease (3CLpro) in silico .

Mode of Action

Narasin alters the permeability of the bacterial cell membrane, increasing the passive release of potassium from the bacteria . This disruption of the fragile osmosis equilibrium leads to a decrease in pH, ultimately causing the bacteria to die . In osteosarcoma cells, narasin induces growth inhibition and apoptosis, mediated by oxidative stress and damage, and mitochondrial dysfunction .

Biochemical Pathways

Narasin has been found to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, apoptosis, and differentiation. The inactivation of these pathways by narasin leads to the reversal of epithelial-mesenchymal transition (EMT), a key process in tumor metastasis .

Pharmacokinetics

While conventional pharmacokinetic studies on narasin are limited, it is known that narasin is rapidly metabolized in the liver and eliminated in the feces within a few days . The principal effect of narasin is on the microflora of the intestinal tract, including coccidia .

Result of Action

The action of narasin results in significant inhibitory effects on cell proliferation, migration, and invasion in certain cell lines . It has been shown to be particularly effective against osteosarcoma cells, inducing growth inhibition and apoptosis . In combination with doxorubicin, narasin has been found to significantly augment the drug’s efficacy in both in vitro and in vivo models .

Action Environment

The efficacy and stability of narasin can be influenced by environmental factors. For instance, cross-contamination of non-target feedingstuffs by narasin can occur, which may affect its action . Furthermore, the concurrent administration of narasin with other drugs, such as doxorubicin, can enhance its therapeutic effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKXXVVRRDYCIK-CWCPJSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046707 | |

| Record name | Narasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55134-13-9 | |

| Record name | Narasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55134-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narasin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055134139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Narasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salinomycin, 4-methyl-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZY9VU539P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

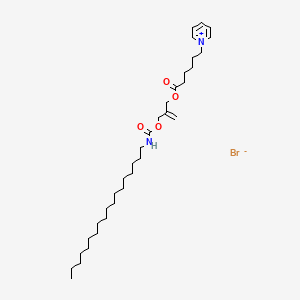

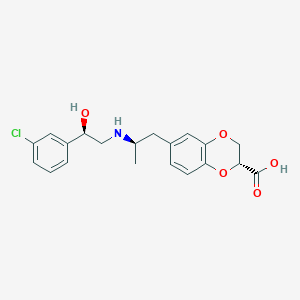

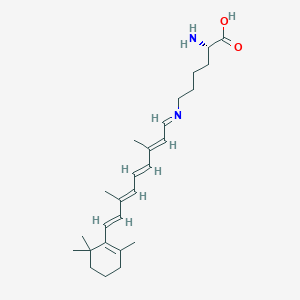

Feasible Synthetic Routes

Q & A

ANone: Narasin is an ionophore antibiotic that disrupts ion transport across cell membranes. [] It preferentially binds to and transports monovalent cations like sodium and potassium, disrupting the delicate ion balance within the parasite, ultimately leading to cell death. []

ANone: Yes, Narasin alters rumen fermentation by shifting the production of volatile fatty acids (VFAs). It typically reduces acetate production and increases propionate production, leading to a lower acetate:propionate ratio. [, , , ] This shift can improve energy utilization in cattle.

ANone: The molecular formula of Narasin is C43H72O11, and its molecular weight is 765.03 g/mol. []

ANone: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to characterize Narasin's structure. [, ]

ANone: While specific SAR studies were not detailed, research on similar polyether ionophores suggests that even minor structural changes can significantly impact their biological activity, potency, and selectivity. []

ANone: Narasin is primarily excreted via excreta in chickens, with a small amount being transferred to eggs. [, ] It is rapidly cleared from tissues within a week. []

ANone: While both chickens and quail primarily excrete Narasin via excreta, quail exhibit faster metabolism and clearance. [] This highlights potential species-specific variations in Narasin pharmacokinetics.

ANone: Yes, Narasin has demonstrated efficacy against a wide range of Eimeria species in both in vitro and in vivo studies, including those resistant to other anticoccidial drugs. [, , , ]

ANone: Research suggests that the optimal Narasin concentration for broiler chickens can vary depending on the desired outcome. [, ] While 40 ppm effectively prevents mortality, higher concentrations (60-80 ppm) may be needed for optimal feed conversion ratios. [, ]

ANone: Yes, studies demonstrate that Narasin effectively reduces mortality and lesion scores associated with Necrotic Enteritis in broiler chickens, suggesting its potential in disease management. [, ]

ANone: While Eimeria can develop resistance to other anticoccidial drugs, studies indicate that developing resistance to Narasin is less likely. [] This is likely due to its mechanism of action involving ionophores, which are generally less prone to resistance development.

ANone: Studies show no evidence of cross-resistance between Narasin and other classes of anticoccidials like amprolium, clopidol, decoquinate, nicarbazin, and robenidine. [] This makes it a valuable tool in managing resistance to other drugs.

ANone: The NOEL for Narasin in dogs is 0.5 mg/kg body weight per day, based on neuropathy observed in a one-year study. [] This information contributes to establishing safe levels for animal use.

ANone: Common methods for analyzing Narasin residues include high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and time-resolved fluoroimmunoassay. [, ]

ANone: Analytical methods for detecting and quantifying Narasin are validated by assessing parameters like accuracy, precision, specificity, limit of detection, and limit of quantification. [, ]

ANone: Stringent quality control measures are implemented throughout the production and distribution of Narasin to ensure its consistency, safety, and efficacy. These measures include monitoring raw materials, controlling manufacturing processes, and performing regular product testing. [, ]

ANone: While Narasin's biodegradation pathways require further investigation, its structure suggests susceptibility to microbial degradation in the environment. []

ANone: Alternatives to Narasin include other ionophore anticoccidials like Monensin and Lasalocid, as well as non-ionophore options like Nicarbazin and Decoquinate. [, , ] Vaccination against coccidiosis is another alternative. []

ANone: Narasin was introduced as an anticoccidial drug in the late 1970s. [] Its discovery marked a significant step in combating coccidiosis in poultry production.

ANone: Recent research suggests that Narasin may have antiviral properties. [] It has shown promising in vitro activity against dengue virus by potentially disrupting viral protein synthesis. [, ] This finding opens up possibilities for exploring its therapeutic potential in other infectious diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate](/img/structure/B1676875.png)

![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide](/img/structure/B1676876.png)

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)